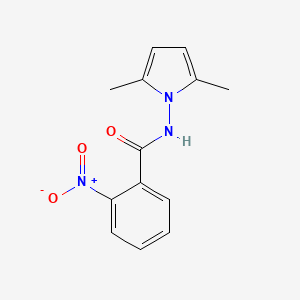
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea, also known as NMU, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea is not fully understood, but it is believed to inhibit the activity of certain enzymes, such as tyrosine kinases and protein kinases. This inhibition leads to a decrease in cell growth and proliferation, making it a potential anticancer agent.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has also been shown to inhibit the activity of certain enzymes, as mentioned above. In vivo studies have shown that N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea can reduce body weight and improve glucose tolerance in obese mice, making it a potential treatment for obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea in lab experiments is its specificity in inhibiting certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea can be toxic to cells at high concentrations, which can affect the interpretation of results.
Orientations Futures
There are several future directions for N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea research. One area of interest is its potential use as a treatment for various diseases, such as cancer, obesity, and diabetes. Another area of interest is its potential use as a herbicide, which could have significant implications for agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea and its effects on different biological processes.
Méthodes De Synthèse
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea can be synthesized through a reaction between 3-chloro-4-methoxyaniline and 3-nitroaniline in the presence of urea. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained through recrystallization.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating obesity and diabetes. In agriculture, N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In material science, N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been studied for its potential use in creating new materials with specific properties.
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-22-13-6-5-10(8-12(13)15)17-14(19)16-9-3-2-4-11(7-9)18(20)21/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLZEXCOWYBMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5701700.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)



![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)